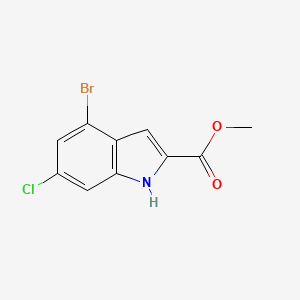![molecular formula C10H24Cl2N2 B12311171 2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)
2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 2-[4-(propan-2-il)piperidin-1-il]etan-1-amina es un compuesto químico con la fórmula molecular C10H24Cl2N2. Es un derivado de la piperidina, un compuesto heterocíclico de seis miembros que contiene un átomo de nitrógeno. Este compuesto se utiliza principalmente en investigación y desarrollo, particularmente en los campos de la química y la farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de 2-[4-(propan-2-il)piperidin-1-il]etan-1-amina generalmente implica los siguientes pasos:
Formación de un derivado de piperidina: El paso inicial implica la formación de un derivado de piperidina a través de una serie de reacciones como la hidrogenación, la ciclación y la aminación.
Introducción del grupo isopropilo: El grupo isopropilo se introduce en el anillo de piperidina mediante reacciones de alquilación.
Formación de etan-1-amina: El grupo etan-1-amina se une al anillo de piperidina a través de reacciones de sustitución nucleofílica.
Formación de la sal dihidrocloruro: Finalmente, el compuesto se convierte en su forma de sal dihidrocloruro mediante la reacción con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica típicamente mediante técnicas de cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de 2-[4-(propan-2-il)piperidin-1-il]etan-1-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados de amina.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en el anillo de piperidina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Se utilizan reactivos como los haluros de alquilo y los cloruros de acilo en condiciones básicas o ácidas.
Productos principales
Los principales productos que se forman a partir de estas reacciones incluyen los N-óxidos, los derivados de amina reducida y varios compuestos de piperidina sustituidos.
Aplicaciones Científicas De Investigación
El dihidrocloruro de 2-[4-(propan-2-il)piperidin-1-il]etan-1-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se utiliza en el estudio de las vías biológicas y las interacciones enzimáticas.
Medicina: Sirve como precursor en el desarrollo de fármacos farmacéuticos, particularmente aquellos que se dirigen al sistema nervioso central.
Industria: El compuesto se utiliza en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 2-[4-(propan-2-il)piperidin-1-il]etan-1-amina implica su interacción con dianas moleculares específicas en el cuerpo. El compuesto actúa principalmente sobre los receptores de neurotransmisores en el sistema nervioso central, modulando su actividad e influyendo en varios procesos fisiológicos. Las vías y dianas moleculares exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Dihidrocloruro de 2-(4-(piperidin-4-il)fenil)etan-1-amina
- 2-(4-Metilpiperazin-1-il)etan-1-amina
- Dihidrocloruro de ácido 2-(4-(piperidin-4-il)fenil)acético
Singularidad
El dihidrocloruro de 2-[4-(propan-2-il)piperidin-1-il]etan-1-amina es único debido a sus características estructurales específicas, como la presencia de un grupo isopropilo y un grupo etan-1-amina. Estas características contribuyen a sus propiedades químicas y actividades biológicas distintivas, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C10H24Cl2N2 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
2-(4-propan-2-ylpiperidin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H22N2.2ClH/c1-9(2)10-3-6-12(7-4-10)8-5-11;;/h9-10H,3-8,11H2,1-2H3;2*1H |
Clave InChI |
NYRNGXOZUFAIOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCN(CC1)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)
![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)

![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)





